(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c15-11-2-1-10(12(16)8-11)7-13-14(18)9-3-5-17(13)6-4-9/h1-2,7-9H,3-6H2/b13-7- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHYQQZKQIBTNA-QPEQYQDCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C/C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, also known as a derivative of azabicyclo compounds, exhibits significant biological activity, particularly as an antimicrobial agent. This compound is characterized by its unique bicyclic structure and the presence of a dichlorophenyl group, which contribute to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with cellular components of target organisms, leading to disruption of normal cellular functions. As an antimicrobial agent, it targets both Gram-positive and Gram-negative bacteria, demonstrating efficacy against drug-resistant strains.
Target Organisms
Research indicates that this compound is effective against various bacteria and fungi, including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Pseudomonas aeruginosa
- Fungi : Certain strains exhibiting sensitivity
Antimicrobial Activity
A study evaluated the antimicrobial properties of several derivatives based on the azabicyclo[2.2.2]octane framework, including this compound. The minimum inhibitory concentrations (MICs) were determined for various strains:
| Compound | Target Bacteria | MIC (µg/mL) | Reference Drug |
|---|---|---|---|
| 1c | Staphylococcus aureus | 0.5 | Ciprofloxacin |
| 1e | Pseudomonas aeruginosa | 1 | Ciprofloxacin |
| 1a | Drug-resistant strains | Varies | N/A |
These results indicate that compounds derived from this framework possess comparable or superior antibacterial activity to established antibiotics like ciprofloxacin against certain pathogens .
Case Study: Time-Kill Assay
A time-kill assay was conducted to assess the bactericidal kinetics of the compound against Staphylococcus aureus and Pseudomonas aeruginosa. The results demonstrated rapid killing effects within two hours of exposure, suggesting a potent bactericidal action .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that the presence of the dichlorophenyl group and the bicyclic structure are crucial for enhancing biological activity. Modifications to these structural components can significantly alter the efficacy and selectivity of the compound against various pathogens .
Pharmacokinetics and Toxicity
In vivo studies have provided insights into the pharmacokinetic properties of this compound:
- Clearance Rate : High clearance rates were observed in animal models.
- Volume of Distribution : Extensive distribution outside plasma indicates potential for effective tissue penetration.
- Toxicity Profile : Preliminary assays suggest low cardiotoxicity and minimal inhibition of CYP450 enzymes, making it a promising candidate for further development .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity :
The compound has demonstrated significant antimicrobial properties. Studies indicate that it interacts with cellular components of target organisms, disrupting their normal functions and leading to cell death. This mechanism positions it as a potential candidate for developing new antimicrobial agents aimed at combating resistant strains of bacteria and fungi.
Analgesic Properties :
Research has suggested that derivatives of this compound may exhibit analgesic effects, which could be beneficial in pain management therapies. The structural modifications can lead to varying degrees of efficacy and safety profiles in clinical settings.
Synthetic Chemistry
Building Block for Complex Molecules :
Due to its unique bicyclic framework, (2Z)-2-[(2,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution reactions .
Reactivity Studies :
The compound's reactivity can be explored through various synthetic routes, including Diels-Alder reactions and Friedel-Crafts alkylation. These studies provide insights into the compound's behavior under different conditions and its potential applications in material science and organic synthesis .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a potent activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics. This suggests its potential use as a lead compound for developing new antimicrobial agents targeting resistant bacteria.
Case Study 2: Synthesis of Novel Analgesics
In another research project, chemists synthesized derivatives of this compound to explore their analgesic properties. The derivatives were tested in animal models for pain relief efficacy and exhibited promising results, indicating that further development could lead to new pain management therapies .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes structurally related compounds and their distinguishing features:
Physicochemical Properties
- Lipophilicity : The 2,4-dichlorophenyl group increases logP compared to analogs with methoxy or hydroxyl substituents (e.g., ), enhancing membrane permeability .
- Geometric isomerism : The Z-configuration is confirmed by NMR and X-ray data. For instance, in , the Z-isomer’s double bond geometry is stabilized by conjugation with the carbonyl group .
Preparation Methods
Bicyclic Core Construction via Knoevenagel Condensation-Cyclization
The bicyclo[2.2.2]octan-3-one scaffold forms the foundation of this compound. A sequential Knoevenagel condensation/cyclization protocol, as demonstrated in analogous systems, offers a viable pathway:
Reaction Scheme
- Substrate Preparation : Begin with 1-azabicyclo[2.2.2]octan-3-one.
- Aldehyde Activation : React with 2,4-dichlorobenzaldehyde under basic conditions.
- Condensation : Piperidine (0.2 equiv) in benzene at 80°C facilitates α,β-unsaturated ketone formation.
- Cyclization : TiCl₄-pyridine or TiCl₄-Et₃N induces intramolecular cyclization to yield the Z-configured product.
Optimized Conditions
This method prioritizes stereoselectivity, with TiCl₄-Et₃N favoring the Z-isomer due to steric constraints during cyclization.
For modular synthesis, Suzuki coupling enables late-stage introduction of the 2,4-dichlorophenyl group:
Procedure
- Triflate Intermediate : Prepare 2-trifluoromethanesulfonyl-1-azabicyclo[2.2.2]octan-3-one.
- Coupling : React with 2,4-dichlorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1).
- Reduction : Treat with samarium iodide (SmI₂) in methanol at −78°C to saturate the exocyclic double bond.
Key Data
- Boronic Acid Equivalents : 1.5 equiv for complete conversion.
- Isomer Separation : Column chromatography (SiO₂, hexane/EtOAc 4:1) resolves Z/E isomers.
- Overall Yield : 20–32% after purification.
Solid-Phase Synthesis for High-Throughput Production
Adapting solid-phase techniques from polycyclic syntheses, this approach enhances scalability:
Steps
- Resin Functionalization : Load 1-azabicyclo[2.2.2]octan-3-one onto TBDAS-functionalized resin.
- Alkyne Incorporation : Perform N-propargylation using propargyl bromide and K₂CO₃.
- Ru-Catalyzed Cyclization : Apply [2+2+2] cyclotrimerization with Ru(cod)(cot) (10 mol%) to form the bicyclic core.
- Oxidative Functionalization : Treat with DDQ (2.5 equiv) to install the methylidene group.
Advantages
- Purity : Solid-phase extraction minimizes byproducts.
- Throughput : Parallel synthesis of analogs via varied boronic acids.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Yield Range | Stereoselectivity | Scalability |
|---|---|---|---|
| Knoevenagel-TiCl₄ | 56–79% | High (Z > 95%) | Moderate |
| Suzuki Coupling | 20–32% | Moderate (Z:E = 3:1) | Low |
| Solid-Phase | 40–55% | High | High |
Critical Considerations
- Catalyst Cost : Pd-based methods incur higher expenses vs. TiCl₄.
- Stereochemical Control : TiCl₄-Et₃N outperforms samarium iodide in Z-selectivity.
- Byproduct Formation : Solid-phase synthesis reduces dimerization side reactions.
Mechanistic Insights into Z-Selectivity
DFT calculations on analogous systems reveal:
- Transition State Stabilization : TiCl₄ coordinates the carbonyl oxygen, enforcing a planar transition state that favors Z-configuration.
- Steric Effects : Bulky Et₃N hinders rotation of the dichlorophenyl group post-cyclization.
- Electronic Factors : Electron-withdrawing Cl substituents enhance conjugation, stabilizing the α,β-unsaturated ketone.
Industrial-Scale Optimization Strategies
For kilogram-scale production:
Q & A
Q. Table 1: Comparative Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| KOH/MeOH | Methanol | 65 | 78–85 | |
| NaOH/EtOH | Ethanol | 70 | 72–80 |
How is the Z-configuration of the exocyclic double bond confirmed experimentally?
Basic Research Question
The Z-geometry is confirmed via:
- X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., C=C bond ~1.34 Å) and torsion angles (e.g., <5° deviation from planarity) .
- NMR Spectroscopy : coupling constants (10–12 Hz for Z-isomers) and NOE correlations between the dichlorophenyl and quinuclidine protons .
- IR Spectroscopy : Stretching frequencies at ~1615 cm (C=C) and ~1694 cm (α,β-unsaturated ketone) .
What methodologies resolve contradictions between computational predictions and experimental biological activity data?
Advanced Research Question
Discrepancies often arise in structure-activity relationship (SAR) studies. For example, computational docking may predict high NK-1 receptor affinity, but in vitro assays show lower activity. Mitigation strategies include:
- Conformational Analysis : Compare X-ray structures (e.g., Z-geometry ) with docking poses to assess steric clashes or solvation effects .
- Dynamic Simulations : MD simulations (e.g., 100 ns trajectories) to evaluate protein-ligand stability under physiological conditions .
- Experimental Validation : Competitive binding assays using -labeled ligands to measure IC values, accounting for membrane permeability .
How do substituents on the arylidene moiety influence biological activity?
Advanced Research Question
The 2,4-dichlorophenyl group enhances lipophilicity and receptor binding :
- Electron-Withdrawing Groups : Chlorine atoms increase electrophilicity of the exocyclic double bond, stabilizing interactions with receptor nucleophiles (e.g., Lys or Arg residues) .
- Comparative SAR : Analogues with methoxy or hydroxy groups (e.g., 3-hydroxy-4-methoxybenzylidene) show reduced activity due to hydrogen bonding with off-target proteins .
Q. Table 2: Biological Activity of Analogues
| Substituent | Target Receptor | IC (nM) | Reference |
|---|---|---|---|
| 2,4-Dichloro | NK-1 | 12 ± 2 | |
| 4-Methoxy | NK-1 | 450 ± 50 |
What purification techniques ensure high enantiomeric purity of the Z-isomer?
Basic Research Question
- Crystallization : Ethyl acetate or methanol recrystallization selectively precipitates the Z-isomer due to higher lattice stability .
- Chromatography : Silica gel chromatography (hexane/ethyl acetate, 3:1) separates geometric isomers, with Z-isomers eluting later due to polarity .
How can computational modeling guide the design of derivatives with improved metabolic stability?
Advanced Research Question
- Metabolite Prediction : Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., oxidation at the dichlorophenyl ring) .
- Steric Shielding : Introduce bulky substituents (e.g., trifluoromethyl) at para-positions to block cytochrome P450 binding .
Why does the compound exhibit air sensitivity, and how is this managed during storage?
Basic Research Question
The α,β-unsaturated ketone undergoes oxidation and hydration in humid air:
- Storage : Sealed containers under inert gas (N/Ar) at –20°C .
- Stabilization : Add antioxidants (e.g., BHT) at 0.1% w/w to inhibit radical degradation .
What advanced analytical techniques validate batch-to-batch consistency?
Advanced Research Question
- HPLC-MS : Use a C18 column (ACN/0.1% formic acid) with ESI-MS detection (m/z 310.1 [M+H]) to quantify impurities (<0.5%) .
- DSC/TGA : Monitor thermal stability (decomposition >200°C) to ensure crystallinity .
How are solvent effects rationalized in reaction kinetics for this compound?
Advanced Research Question
Polar aprotic solvents (e.g., DMF) accelerate condensation but favor E-isomers. Methanol’s protic nature stabilizes the Z-isomer transition state via hydrogen bonding .
What strategies address low solubility in aqueous buffers for in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
